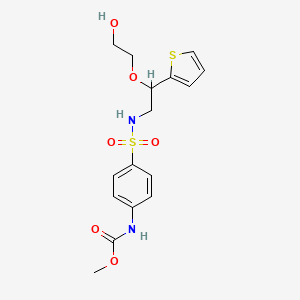

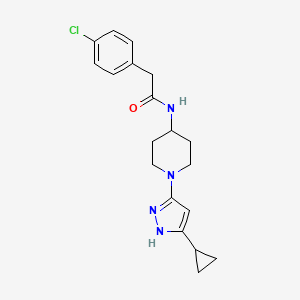

methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate," is a complex molecule that appears to be related to a family of compounds that have been synthesized for various applications, including potential antimicrobial activity. The molecule contains several functional groups, including a carbamate, sulfonamide, and an ether linkage, which may contribute to its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related carbamate compounds typically involves the alkylation of a hydroxyphenyl carbamate precursor. For instance, methyl-N-(4-hydroxyphenyl)carbamate can be alkylated with (chloromethyl)oxirane to produce methyl-N-[4-(2,3-epoxypropoxy)phenyl]carbamate, which can then undergo aminolysis to yield various methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates . Similarly, the synthesis of sulfonamide hybrids involves the treatment of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate . These methods suggest that the compound could be synthesized through a multi-step process involving the initial formation of a hydroxyphenyl carbamate followed by subsequent modifications to introduce the sulfonamide and ether groups.

Molecular Structure Analysis

The molecular structure of carbamate and sulfonamide derivatives is often characterized by the presence of intramolecular hydrogen bonding, which can stabilize certain tautomeric forms. For example, in the case of ethyl N-[N-(3-phenyl-1H-1,2,4-triazol-5-yl)carbamothioyl]carbamate, intramolecular hydrogen bonds are arranged in an S(6) graph-set motif within the carbethoxythiourea moiety . This kind of intramolecular interaction is likely to be present in the compound of interest, influencing its molecular conformation and potentially its reactivity.

Chemical Reactions Analysis

The chemical reactions involving carbamate compounds can be quite diverse. For example, methyl [4-(oxoacetyl)phenyl]carbamate can undergo condensation reactions with various reagents to form different heterocyclic structures . The presence of the sulfonamide group in the compound of interest suggests that it may also participate in reactions typical of sulfonamides, such as the formation of sulfonamide hybrids . These reactions can be influenced by the presence of other functional groups in the molecule, leading to a wide range of possible products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. Carbamates generally exhibit moderate polarity and can engage in hydrogen bonding due to the presence of the carbonyl and amine groups. Sulfonamides are known for their acidic nature and ability to form salts with metals or amines. The ether linkage in the compound adds to its polarity and may affect its solubility in organic solvents. The thiophene moiety could contribute to the compound's aromatic character and potentially its electronic properties. The overall properties of the compound would be a combination of these individual group characteristics, leading to unique solubility, stability, and reactivity profiles.

Applications De Recherche Scientifique

Drug Metabolism and Pharmacokinetics

Research on compounds like methylphenidate and its interactions with alcohol highlights the complexity of drug metabolism and the formation of novel metabolites, such as ethylphenidate in human blood and liver samples following overdose scenarios with alcohol coingestion (Markowitz et al., 1999). These findings are crucial for understanding the metabolic pathways of pharmaceuticals and their potential interactions with other substances.

Environmental Pollutants and Human Exposure

Studies on environmental pollutants, such as perfluorinated sulfonamides in indoor and outdoor air, shed light on human exposure to various halogenated compounds (Shoeib et al., 2005). Similarly, the occurrence of parabens and their metabolites in human samples highlights the widespread exposure to common preservatives and the importance of monitoring such substances for potential health impacts (Zhang et al., 2020).

Pharmacological Interactions

The pharmacological interaction between 3,4-Methylenedioxymethamphetamine (MDMA) and paroxetine demonstrates the significant impact of drug-drug interactions on the pharmacodynamics and pharmacokinetics of substances, potentially altering their effects and effectiveness (Farré et al., 2007). Understanding these interactions is critical for drug safety and efficacy.

Novel Metabolite Identification

The identification of novel metabolites, such as thioether adducts of MDMA in human urine, underscores the importance of advanced analytical techniques in uncovering the metabolic fate of drugs and their potential toxicological implications (Perfetti et al., 2009). This research can inform safety assessments and therapeutic strategies.

Propriétés

IUPAC Name |

methyl N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S2/c1-23-16(20)18-12-4-6-13(7-5-12)26(21,22)17-11-14(24-9-8-19)15-3-2-10-25-15/h2-7,10,14,17,19H,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCVHMBCYKGHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2512182.png)

![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)